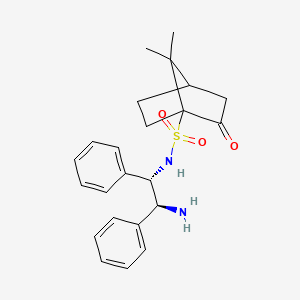
S,S,S-CsDphen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S,S-CsDphen is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its bicyclic heptane core, which is fused with a sulfonamide group, and its chiral centers, which contribute to its stereochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S,S,S-CsDphen typically involves multiple steps, starting from readily available precursors. One common approach involves the use of palladium-catalyzed reactions to introduce the bicyclic structure . The reaction conditions often include the use of solvents like chloroform and dichloromethane, with temperatures carefully controlled to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
S,S,S-CsDphen undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
S,S,S-CsDphen has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which S,S,S-CsDphen exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors with high specificity, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide: Shares a similar chiral center and sulfonamide group but lacks the bicyclic heptane structure.
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine: Contains a similar diphenylethyl moiety but differs in the sulfonamide substituent and overall structure.
Uniqueness
S,S,S-CsDphen is unique due to its bicyclic heptane core, which imparts rigidity and specific stereochemical properties
Eigenschaften
CAS-Nummer |
676270-65-8 |
|---|---|
Molekularformel |
C23H28N2O3S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide |
InChI |
InChI=1S/C23H28N2O3S/c1-22(2)18-13-14-23(22,19(26)15-18)29(27,28)25-21(17-11-7-4-8-12-17)20(24)16-9-5-3-6-10-16/h3-12,18,20-21,25H,13-15,24H2,1-2H3/t18?,20-,21-,23?/m0/s1 |
InChI-Schlüssel |
JQCDHEFXJXUUGC-VRCACPIISA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Isomerische SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















